molecular formula C22H16BrN3O5 B416807 2-BROMO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL

2-BROMO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL

Cat. No.: B416807
M. Wt: 482.3g/mol
InChI Key: GJSHYDAZIOMTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL is a complex organic compound with a unique structure that combines bromine, ethoxy, benzooxazole, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL typically involves multiple steps. One common method includes the following steps:

    Formation of Benzooxazole: This involves the cyclization of an appropriate precursor to form the benzooxazole ring.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromo-succinimide in the presence of a catalyst . The formation of the benzooxazole ring may involve the use of dehydrating agents and specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-BROMO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H16BrN3O5

Molecular Weight

482.3g/mol

IUPAC Name

2-bromo-6-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C22H16BrN3O5/c1-2-30-17-6-3-13(4-7-17)22-25-19-10-15(5-8-20(19)31-22)24-12-14-9-16(26(28)29)11-18(23)21(14)27/h3-12,27H,2H2,1H3

InChI Key

GJSHYDAZIOMTMD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O

Origin of Product

United States

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